molecular formula C10H11F2NO B8528515 3-(3,5-Difluorophenyl)pyrrolidin-3-ol

3-(3,5-Difluorophenyl)pyrrolidin-3-ol

Cat. No.: B8528515
M. Wt: 199.20 g/mol
InChI Key: FPDVWTTYQWWNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10(14)1-2-13-6-10/h3-5,13-14H,1-2,6H2

InChI Key

FPDVWTTYQWWNRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (+)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol (0.853 g, 2.95 mmol), methanol (15 mL) and palladium on carbon (170 mg) was purged with nitrogen. Triethyl silane (3.42 g, 29.5 mmol) was added in 7 equal portions over 3.5 h and the resulting mixture was stirred at ambient temperature for 3 h. The mixture was filtrated over celite, evaporated and Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) gave the title compound (0.53 g). MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141, (61), 127 (73), 114 (59), 113 (88).
Name
(+)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol
Quantity
0.853 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation according to Example 18: (−)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol (0.81 g, 2.8 mmol), methanol (15 mL), palladium on carbon (165 mg) and triethyl silane (3.25 g, 28 mmol). Yield 0.53 g. MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141, (48), 127 (56), 114 (43), 113 (62).
Name
(−)-1-benzyl-3-(3,5-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 62 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
165 mg
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 3-(3,5-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate (3.38 g, 11.3 mmol) in dichloromethane (100 mL), was added trifluoroacetic acid (10 mL). The mixture was stirred for 1 h at ambient temperature after which the solvent was evaporated. Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) gave the title compound (1.04 g). MS m/z (rel. intensity, 70 eV) 199 (M+, bp), 141 (52), 127 (52), 114 (36), 113 (63).
Name
tert-butyl 3-(3,5-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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